molecular formula C17H21F2NO4 B15304682 2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid

2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B15304682
M. Wt: 341.35 g/mol
InChI Key: PEEKHLDDIZYVLJ-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a difluorocyclohexyl group. Its molecular formula is C16H19F2NO4, and it has a molecular weight of 327.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with benzyloxycarbonyl chloride in the presence of a base to form the benzyloxycarbonyl-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may facilitate binding to active sites, while the difluorocyclohexyl group could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H21F2NO4

Molecular Weight

341.35 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H21F2NO4/c18-17(19)8-6-12(7-9-17)10-14(15(21)22)20-16(23)24-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,20,23)(H,21,22)

InChI Key

PEEKHLDDIZYVLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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